1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 2-chlorophenyl group could be introduced using a Friedel-Crafts alkylation, the 3-methyl-1,2,4-oxadiazol-5-yl group could be formed via a cyclization reaction, and the pyrrolidin-2-one group could be synthesized using a Michael addition followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2-chlorophenyl group is a benzene ring with a chlorine atom attached, which is likely to be planar. The 3-methyl-1,2,4-oxadiazol-5-yl group is a five-membered ring containing three different elements (carbon, nitrogen, and oxygen), which could introduce some interesting electronic properties. The pyrrolidin-2-one group is a five-membered ring containing a nitrogen atom and a carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom on the 2-chlorophenyl group could be substituted with another group in a nucleophilic aromatic substitution reaction. The 3-methyl-1,2,4-oxadiazol-5-yl group could potentially participate in reactions involving the nitrogen or oxygen atoms. The carbonyl group in the pyrrolidin-2-one ring could undergo reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar carbonyl group and the potentially aromatic 1,2,4-oxadiazole ring could influence its solubility in different solvents. The compound is likely to have a relatively high molecular weight due to the presence of several ring structures .Future Directions
The compound “1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” could be of interest for further study, given the known biological activities of compounds containing similar functional groups. Future research could explore its potential biological activities, its mechanism of action, and its physical and chemical properties .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-16-14(20-17-9)11-6-13(19)18(8-11)7-10-4-2-3-5-12(10)15/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARTZDWRPCZOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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